Product packaging for N2-Benzoylguanosine(Cat. No.:CAS No. 3676-72-0)

N2-Benzoylguanosine

Cat. No.: B043448
CAS No.: 3676-72-0
M. Wt: 387.3 g/mol
InChI Key: WZKJANWNNBJHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Benzoylguanosine is a chemically modified nucleoside where the exocyclic amine of the guanine base is protected with a benzoyl group. This protection is critical in phosphoramidite-based oligonucleotide synthesis, as it prevents undesirable side reactions during the coupling cycle, thereby ensuring high synthesis efficiency and purity of the final DNA or RNA sequences. The benzoyl group effectively masks the reactive N2 position, which is prone to forming adducts or causing branching, making this compound an indispensable building block for the solid-phase synthesis of primers, probes, and antisense oligonucleotides. Its primary research value lies in the fields of molecular biology, synthetic biology, and therapeutic development, where it enables the reliable production of complex nucleic acid constructs. Researchers utilize this compound to study gene function, develop diagnostic assays, and create novel nucleic acid-based therapeutics. The mechanism of action is passive yet fundamental; it serves as a stable, protected monomer that is incorporated into a growing oligonucleotide chain, with the benzoyl group being selectively removed in a subsequent deprotection step using standard conditions (e.g., aqueous ammonium hydroxide) to reveal the native guanosine residue in the final product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O6 B043448 N2-Benzoylguanosine CAS No. 3676-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJANWNNBJHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957974
Record name 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3676-72-0
Record name 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N2 Benzoylguanosine and Its Precursors

Strategies for Regioselective Benzoylation of Guanosine (B1672433) Analogues

The selective introduction of a benzoyl group at the N2-position of guanosine is paramount for its use in further synthetic applications, such as the preparation of phosphoramidites. The reactivity of the guanosine molecule, which contains several nucleophilic centers, necessitates carefully designed synthetic strategies.

Direct Acylation Approaches and Optimized Protocols

Direct acylation offers a more atom-economical route to N2-Benzoylguanosine by minimizing the number of protection and deprotection steps. A common and effective method is the "transient protection" or "one-pot" silylation procedure. mdpi.comuni-wuerzburg.de In this approach, guanosine is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in a solvent like pyridine (B92270). This temporarily protects the hydroxyl groups of the ribose moiety and increases the solubility of the nucleoside in the organic solvent.

Following in-situ silylation, the acylating agent, benzoyl chloride, is added to the reaction mixture. The benzoylation occurs preferentially at the N2-amino group. The reaction is then quenched with water or an ammonia (B1221849) solution, which removes the temporary silyl (B83357) protecting groups, yielding this compound. mdpi.comuni-wuerzburg.de This method avoids the isolation of intermediate protected compounds, streamlining the synthesis. mdpi.com

Reaction Step Reagents and Conditions Purpose Reference
Transient ProtectionGuanosine, Trimethylsilyl chloride (TMSCl), PyridineTemporarily protect hydroxyl groups and improve solubility. mdpi.comuni-wuerzburg.de
AcylationBenzoyl chloride (BzCl)Introduce the benzoyl group at the N2-amino position. mdpi.comuni-wuerzburg.de
Deprotection (Quench)Water, Aqueous ammoniaRemove silyl protecting groups to yield the final product. mdpi.comuni-wuerzburg.de

This table illustrates a typical one-pot protocol for the direct benzoylation of guanosine.

While this method is efficient, it is not always suitable for N-protection of guanosine, and can sometimes lead to a mixture of products requiring purification.

Indirect Synthetic Routes for this compound Formation

Indirect routes involve the explicit protection of the hydroxyl groups of the ribose sugar before the benzoylation of the N2-amino group. This multi-step process, while longer, can offer higher yields and cleaner reactions by preventing side reactions at the sugar moiety.

A typical indirect sequence begins with the protection of the 5'-hydroxyl group, often with the acid-labile 4,4'-dimethoxytrityl (DMT) group. umich.edu Subsequently, the 2' and 3'-hydroxyl groups can be protected. Following the protection of all hydroxyl groups, the N2-amino group is benzoylated using benzoyl chloride. The final step involves the selective removal of the sugar-protecting groups while leaving the N2-benzoyl group intact. This approach is fundamental when synthesizing derivatives where specific hydroxyl groups need to remain protected for subsequent reactions, such as phosphoramidite (B1245037) synthesis.

Synthesis of this compound Derivatives and Phosphoramidites

This compound is rarely the final product; it is typically a key intermediate for the synthesis of derivatives essential for solid-phase oligonucleotide synthesis. These derivatives include phosphoramidites and solid support-bound units.

Preparation of this compound-3'-O-phosphoramidites

The conversion of protected this compound into a 3'-O-phosphoramidite is a crucial step for its use in automated DNA/RNA synthesizers. The synthesis starts with this compound that has its 5'-hydroxyl group protected with a DMT group and the 2'-hydroxyl group either protected (for RNA synthesis) or absent (for DNA synthesis).

The free 3'-hydroxyl group is then reacted with a phosphitylating agent. A commonly used reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, bis(diisopropylamino)(2-cyanoethoxy)phosphine in the presence of an activator. nih.govrsc.org The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents and product. The resulting N2-Benzoyl-5'-O-DMT-guanosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite is the monomer building block used in the phosphoramidite method of oligonucleotide synthesis. nih.gov

Reactant Reagent Activator/Base Product Reference
N2-Benzoyl-5'-O-DMT-guanosine2-Cyanoethyl N,N,-diisopropylchlorophosphoramiditeDiisopropylethylamine (DIPEA)N2-Benzoyl-5'-O-DMT-guanosine 3'-phosphoramidite rsc.org
N2-Benzoyl-5'-O-DMT-guanosineBis(diisopropylamino)(2-cyanoethoxy)phosphineN-MethylimidazoleN2-Benzoyl-5'-O-DMT-guanosine 3'-phosphoramidite nih.gov

This table outlines common phosphitylation reactions for preparing guanosine phosphoramidites.

Synthesis of Solid Support-Bound this compound Units

Solid-phase oligonucleotide synthesis begins with the first nucleoside being covalently attached to an insoluble support, typically controlled pore glass (CPG). nih.govumich.edu To prepare this starting material, N2-Benzoyl-5'-O-DMT-guanosine is first derivatized at the 3'-position with a linker, commonly by reacting it with succinic anhydride (B1165640) to form a 3'-O-succinyl hemiester. umich.edu

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of this compound and its derivatives traditionally involves multiple steps and the use of hazardous solvents and reagents, generating significant chemical waste. youtube.com In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methodologies.

Key areas of focus include:

Atom Economy and Reduced Step Count : Direct acylation and protection-free synthesis strategies are inherently greener as they reduce the number of reaction steps, thereby minimizing waste and resource consumption. huarenscience.comlibretexts.org

Safer Solvents : Research is ongoing to replace hazardous solvents like pyridine and dichloromethane (B109758) with safer, more environmentally benign alternatives. reagent.co.ukyoutube.com Water-based or bio-derived solvents are being explored where possible. huarenscience.com

Catalysis : The use of catalysts, especially those based on earth-abundant metals, can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents. huarenscience.com

Enzymatic Synthesis : Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable alternative. nih.gov The enzymatic synthesis of N2-modified guanosine derivatives has been explored, providing high selectivity under mild, aqueous conditions. researchgate.net

Mechanochemistry : The use of mechanical force (e.g., ball milling) to drive chemical reactions can significantly reduce or eliminate the need for solvents, presenting a greener alternative for nucleoside modification and coupling reactions. youtube.com

While the complete replacement of traditional methods is challenging, the integration of these green chemistry principles is gradually leading to more sustainable and efficient processes for the large-scale production of this compound and its vital derivatives. youtube.com

Applications of N2 Benzoylguanosine in Oligonucleotide Synthesis and Modification

Role as a Protecting Group in Solid-Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis (SPOS) is the most prevalent method for creating custom sequences of DNA and RNA. In this technique, the growing oligonucleotide chain is covalently attached to an insoluble solid support, allowing for the sequential addition of nucleotide building blocks in a cyclical process. The use of protecting groups is fundamental to the success of SPOS.

The N2-benzoyl group on guanosine (B1672433) serves as a robust "persistent" protecting group, meaning it remains intact throughout the entire chain assembly process and is only removed during the final deprotection step. umich.edu While the exocyclic amino group of guanosine has relatively low basicity, its protection is crucial for two primary reasons. wikipedia.org First, it prevents potential side reactions with the activated phosphoramidite (B1245037) monomers during the coupling step. Second, and perhaps more critically, the N2-protected versions of guanosine phosphoramidites exhibit significantly improved solubility in acetonitrile (B52724), the standard solvent used in automated oligonucleotide synthesis. wikipedia.org This enhanced solubility is vital for ensuring efficient and reliable delivery of the monomer to the growing chain on the solid support.

The benzoyl group is classified as an acyl protecting group. It is installed on the N2-amino group of guanosine before the nucleoside is converted into the final phosphoramidite building block. Its stability under the various conditions of the synthesis cycle, followed by its efficient removal, makes it a valuable tool in oligonucleotide chemistry. nih.govwikipedia.org

The phosphoramidite method is the gold standard for both DNA and RNA synthesis on solid supports. wikipedia.orgumich.edu This chemistry relies on nucleoside phosphoramidites, which are stabilized but highly reactive nucleotide precursors. N2-Benzoyl-2'-deoxyguanosine is converted into a 3'-phosphoramidite derivative, typically bearing a β-cyanoethyl group for phosphate (B84403) protection and a diisopropylamino (iPr2N) group. wikipedia.orgmdpi.com This monomer is then used in automated synthesizers.

The synthesis cycle consists of four main steps:

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by removing the acid-labile dimethoxytrityl (DMT) group, usually with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). umich.edu

Coupling: The new N2-benzoylguanosine phosphoramidite, activated by a reagent such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added. umich.edu Its activated phosphorus atom reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. wikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation to prevent the formation of deletion-mutant sequences in subsequent cycles. wikipedia.org

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution. wikipedia.org

This cycle is repeated until the desired sequence is assembled. The N2-benzoyl group on the guanine (B1146940) base remains stable throughout these repeated cycles. nih.gov For RNA synthesis, the strategy is similar, but requires an additional protecting group on the 2'-hydroxyl of the ribose sugar, which must also be stable during the synthesis and selectively removable at the end. nih.gov

The success of a protecting group is defined by its chemical compatibility—it must be stable when it needs to be and labile under specific deprotection conditions. The N2-benzoyl group fulfills these requirements effectively within the standard phosphoramidite synthesis workflow.

Stability During Synthesis:

Acidic Detritylation: The amide linkage of the N2-benzoyl group is stable to the mild acidic conditions used for DMT removal in each cycle. Studies comparing the stability of N6-phenoxyacetyl-deoxyadenosine to the classic N6-benzoyl protected version showed favorable stability for the acyl-protected nucleosides under these acidic conditions, a principle that extends to this compound. nih.gov

Coupling and Capping: The benzoyl group is inert to the nucleophilic attack of the incoming phosphoramidite during coupling and to the acetylating agents used for capping. umich.edu

Oxidation: It is also resistant to the iodine-based solutions used for oxidation. umich.edu

Lability During Deprotection: After the full-length oligonucleotide is synthesized, the final step is to cleave the molecule from the solid support and remove all protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases. The N2-benzoyl group is efficiently removed by treatment with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521). glenresearch.com This hydrolysis of the amide bond restores the native exocyclic amino group of guanine. wikipedia.org Milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), can significantly reduce the time required for deprotection. glenresearch.com

The following table summarizes the compatibility of the N2-benzoyl group with common reagents in a standard synthesis cycle.

Synthesis StepReagent(s)Compatibility of N2-Benzoyl Group
Detritylation Trichloroacetic Acid (TCA) / Dichloroacetic Acid (DCA) in Dichloromethane (B109758)Stable
Coupling (Activation) 1H-Tetrazole, DCI, ETTStable
Capping Acetic Anhydride (B1165640), N-MethylimidazoleStable
Oxidation Iodine (I₂) in THF/Water/Pyridine (B92270)Stable
Final Deprotection Concentrated Ammonium Hydroxide (NH₄OH) or AMALabile (Cleaved)

Investigation of this compound in Solution-Phase Oligonucleotide Synthesis

While solid-phase synthesis is dominant, liquid-phase oligonucleotide synthesis (LPOS) has been investigated as a scalable alternative for the large-scale production of oligonucleotides, particularly for therapeutic applications. nih.govnih.gov In LPOS, the growing oligonucleotide chain is attached to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), which allows the synthesis to occur in a homogeneous solution. nih.govgoogle.com

The underlying chemistry of LPOS is typically the same phosphoramidite method used in solid-phase synthesis. nih.gov Therefore, the same set of protected phosphoramidite monomers, including this compound, are employed. The reaction cycle of detritylation, coupling, capping, and oxidation is performed in solution. After each step, the polymer-supported oligonucleotide is precipitated out of the solution (e.g., by adding a non-solvent like diethyl ether), while excess reagents and byproducts remain dissolved and are washed away. nih.gov

Preparation of Modified Oligonucleotides Utilizing this compound

The versatility of chemical oligonucleotide synthesis allows for the incorporation of various modifications to the nucleobases, sugar moiety, or phosphate backbone to confer specific properties, such as increased stability, enhanced binding affinity, or functionality for labeling. The reliable and well-characterized behavior of standard protecting groups like N2-benzoyl is fundamental to the successful synthesis of these complex, modified molecules.

This compound phosphoramidite is a standard building block for constructing oligonucleotides that may contain other modified nucleosides. nih.govresearchgate.net For instance, an oligonucleotide sequence might be designed to include a fluorescent dye, a quencher, a biotin (B1667282) tag for purification, or a modified base to study DNA damage and repair. nih.gov

The synthesis strategy involves using the appropriate protected phosphoramidites for the standard bases (A, T, C, and G) and incorporating the modified phosphoramidite at the desired position in the sequence. The robust and predictable performance of this compound during its incorporation ensures that the integrity of the chain is maintained, allowing for the successful addition of more sensitive or complex modified units. For example, research into DNA adducts has involved the synthesis of oligonucleotides containing N2-aryl-dG modifications; this is achieved by synthesizing the modified phosphoramidite and incorporating it into a sequence using standard solid-phase protocols alongside conventional protected monomers like N2-benzoyl-2'-deoxyguanosine. nih.govresearchgate.net

Isotopically labeled oligonucleotides, particularly those containing ¹³C, ¹⁵N, or ¹⁸O, are invaluable tools for structural and mechanistic studies, for example, using Nuclear Magnetic Resonance (NMR) spectroscopy or investigating kinetic isotope effects in enzymatic reactions. nih.govnih.gov The chemical synthesis of these labeled molecules relies on the incorporation of a phosphoramidite monomer that has been synthesized from an isotopically enriched precursor.

The general strategy involves the following steps:

Preparation of Labeled Guanosine: Isotopically labeled guanosine (e.g., ¹⁵N₅-guanosine) is produced, often through biotechnological methods where microorganisms are grown on media containing ¹⁵N-labeled ammonium salts as the sole nitrogen source. nih.gov

Chemical Protection: The labeled guanosine is then subjected to a series of chemical reactions to install the necessary protecting groups. This includes the benzoylation of the N2-amino group to produce labeled this compound.

Phosphitylation: The protected, labeled nucleoside is then converted into the final phosphoramidite monomer. A reported method for synthesizing 5′-¹⁸O labeled purine (B94841) phosphoramidites demonstrates this principle, where the labeled nucleoside is first protected (e.g., with a benzoyl group on adenine) before being phosphitylated for use in solid-phase synthesis. nih.gov

Oligonucleotide Synthesis: The resulting labeled and protected phosphoramidite is incorporated into the desired sequence on an automated synthesizer using standard protocols.

This approach allows for the precise, site-specific introduction of an isotopic label within a synthetic oligonucleotide, and the N2-benzoyl group plays its standard, crucial role in protecting the guanine base during this process.

Challenges and Optimization in this compound Deprotection Strategies

The removal of the N2-benzoyl protecting group from guanosine residues is a critical step in the final deprotection stage of oligonucleotide synthesis. The benzoyl group provides essential protection to the exocyclic amine of guanine during the iterative coupling cycles of synthesis. However, its subsequent removal must be efficient and selective to ensure the integrity of the synthesized oligonucleotide. This section delves into the challenges associated with the deprotection of this compound and the strategies developed to optimize this process, focusing on amine-based deprotection, alternative mild methodologies, and the minimization of side reactions.

Amine-Based Deprotection Mechanisms and Kinetics

Amine-based reagents are the most common choice for the deprotection of this compound due to their nucleophilic character, which facilitates the cleavage of the amide bond. The most traditionally used reagent is concentrated aqueous ammonium hydroxide. More recently, mixtures of aqueous ammonium hydroxide and aqueous methylamine (AMA) have gained popularity for their ability to expedite the deprotection process.

The mechanism of amine-based deprotection involves the nucleophilic attack of the amine (ammonia or methylamine) on the carbonyl carbon of the benzoyl group. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the deprotected guanine and benzamide (B126) (in the case of ammonia) or N-methylbenzamide (in the case of methylamine).

Table 1: Comparison of Amine-Based Deprotection Reagents for N-Protected Nucleosides

Deprotection ReagentRelative Deprotection RateTypical ConditionsNotes
Aqueous Ammonium HydroxideSlowerRoom temperature to 55°C, several hours to overnightTraditional method; prolonged exposure can lead to side reactions.
Aqueous MethylamineFastestRoom temperature to 65°C, minutes to hoursHighly efficient but can be more aggressive, potentially leading to side reactions with sensitive modifications.
Ammonium Hydroxide/Methylamine (AMA)FastRoom temperature to 65°C, 5-10 minutesA popular choice for rapid deprotection, balancing speed and efficiency. Requires careful optimization for sensitive oligonucleotides.
tert-Butylamine/Water/MethanolSlower55°C, overnightA milder amine-based alternative for sensitive molecules like certain dye-labeled oligonucleotides.

It is important to note that the deprotection kinetics are also dependent on the other protecting groups present in the oligonucleotide, such as those on other nucleobases and the phosphate backbone.

Alternative and Mild Deprotection Methodologies

The harsh conditions often required for complete removal of the N2-benzoyl group with traditional amine-based reagents can be detrimental to oligonucleotides containing sensitive modifications, such as certain dyes, labels, or non-canonical bases. This has driven the development of alternative and milder deprotection strategies.

One prominent approach involves the use of more labile protecting groups on the guanine base, such as phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac). These groups can be removed under significantly milder conditions, such as with potassium carbonate in methanol. tue.nlnih.gov For example, deprotection of UltraMILD monomers, including iPr-Pac-dG, can be achieved in 4 hours at room temperature using 0.05M potassium carbonate in methanol. tue.nl This method avoids the use of strong aqueous bases, which is beneficial for base-labile oligonucleotides.

Another innovative strategy employs a two-step deprotection process using reagents that are non-nucleophilic or have tailored reactivity. For instance, methods have been developed that utilize sodium periodate (B1199274) (NaIO4) followed by treatment with aniline (B41778) or potassium carbonate. This approach is designed for oligonucleotides synthesized with specific protecting groups that are susceptible to oxidation and subsequent elimination, thereby avoiding harsh basic conditions altogether.

Photolabile protecting groups and linkers also offer a non-nucleophilic deprotection route, where cleavage is triggered by UV light. However, a significant drawback is the potential for UV-induced damage to the oligonucleotide itself.

Table 2: Overview of Alternative and Mild Deprotection Strategies

Deprotection MethodReagentsKey Advantage
Carbonate-basedPotassium carbonate in methanolVery mild; suitable for base-labile modifications.
Oxidation-EliminationSodium periodate followed by aniline or K2CO3Avoids strong nucleophilic and basic conditions.
Palladium-basedPalladium complexesUsed for allyl and benzyl-based protecting groups under neutral conditions, but can be toxic and expensive.
Photolytic CleavageUV lightNon-nucleophilic and non-basic, but risks UV damage to the oligonucleotide.

Minimizing Side Reactions during Deprotection

The process of this compound deprotection is not without its challenges, as several side reactions can occur, leading to a decrease in the yield and purity of the final oligonucleotide product.

Transamination: This side reaction can occur when a primary amine, such as methylamine in AMA, reacts with the exocyclic amine of a nucleobase. While less common with the stable N2-benzoyl group of guanosine, it has been observed with other base-protecting group combinations. The risk of transamination can be mitigated by careful control of the reaction conditions, such as temperature and deprotection time, and by using less nucleophilic amines or alternative deprotection strategies for particularly sensitive sequences.

Deamination: Deamination, the hydrolytic conversion of an exocyclic amine to a carbonyl group, can occur under harsh basic conditions. For guanine, this would lead to the formation of xanthine. While the N2-benzoyl group offers some protection against this, prolonged exposure to strong bases at high temperatures can increase the incidence of deamination. Utilizing milder deprotection conditions and shorter reaction times is crucial for minimizing this side reaction.

N-Glycosidic Bond Cleavage (Depurination): The N-glycosidic bond, which links the guanine base to the deoxyribose sugar, can be susceptible to cleavage, particularly under acidic conditions used for detritylation during synthesis. However, this bond can also be destabilized under certain basic deprotection conditions, although it is generally more stable than in an acidic environment. Cleavage of the N-glycosidic bond results in an abasic site, which can lead to strand scission upon further work-up. The stability of the N-glycosidic bond of guanosine derivatives is a subject of ongoing research. To minimize the risk of depurination during deprotection, it is advisable to use the mildest possible conditions that still ensure complete removal of the protecting groups.

Table 3: Common Side Reactions in this compound Deprotection and Mitigation Strategies

Side ReactionDescriptionPrimary CauseMitigation Strategy
Transamination Replacement of the exocyclic amine with the amine from the deprotection reagent.Highly nucleophilic primary amines (e.g., methylamine).- Use of secondary or tertiary amines. - Shorter reaction times and lower temperatures. - Employing non-amine-based deprotection methods.
Deamination Conversion of the exocyclic amine of guanine to a carbonyl group, forming xanthine.Prolonged exposure to harsh basic conditions and high temperatures.- Use of milder deprotection reagents (e.g., K2CO3/MeOH). - Optimization of deprotection time and temperature.
N-Glycosidic Bond Cleavage (Depurination) Cleavage of the bond connecting the guanine base to the sugar backbone.Primarily acidic conditions, but can be promoted by harsh basic conditions.- Use of milder deprotection conditions. - Minimizing exposure to extreme pH and high temperatures.

Mechanistic and Kinetic Investigations of N2 Benzoylguanosine Reactivity

Reaction Mechanisms of Benzoylation and Debenzoylation Processes

The introduction and removal of the N2-benzoyl group are fundamental steps in the utilization of N2-Benzoylguanosine. These processes are governed by principles of nucleophilic acyl substitution.

Nucleophilic Attack and Acyl Transfer Pathways

The benzoylation of guanosine (B1672433) to form this compound typically involves the reaction of guanosine with benzoyl chloride or benzoic anhydride (B1165640). A common and efficient method to facilitate this acylation is through transient protection of the hydroxyl groups of the ribose sugar and the O6 position of the guanine (B1146940) ring with silylating agents, such as trimethylsilyl (B98337) chloride. This transient silylation enhances the solubility of the guanosine derivative and directs the acylation specifically to the N2-amino group. The formation of a guanosine derivative silylated at both the O6 and amino groups has been identified through techniques like 15N NMR spectroscopy. nih.gov This intermediate readily reacts with acylating agents like benzoyl chloride. The mechanism proceeds via a nucleophilic attack of the N2-amino group on the electrophilic carbonyl carbon of the benzoylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of the stable N2-benzoyl amide bond.

The debenzoylation, or deprotection, is also a nucleophilic acyl substitution reaction. This process is typically achieved by treating the this compound-containing oligonucleotide with a nucleophilic reagent, most commonly aqueous ammonia (B1221849) (ammonolysis) or methylamine (B109427). The nucleophile (ammonia or methylamine) attacks the carbonyl carbon of the benzoyl group. This is followed by the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the amide bond and the regeneration of the free amino group on the guanine residue. The benzoyl group is released as benzamide (B126) or N-methylbenzamide.

Influence of Steric and Electronic Effects on Reactivity Profiles

Steric and electronic factors play a significant role in both the benzoylation and debenzoylation processes. During benzoylation, the accessibility of the N2-amino group to the benzoylating agent is crucial. The transient silylation of other reactive sites on the guanosine molecule helps to minimize steric hindrance around the target amino group.

In the context of debenzoylation, the electronic nature of the acyl group influences its lability. The electron-withdrawing character of the phenyl ring in the benzoyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to simpler alkyl-acyl groups like isobutyryl. However, the rate of deprotection is also influenced by the stability of the leaving group (the N2-substituted guanine). The exocyclic amino group of guanine is a relatively poor leaving group, which can slow down the deprotection step.

Comparative studies have shown that the nature of the acyl protecting group significantly impacts the rate of its removal. For instance, phenoxyacetyl and tert-butylphenoxyacetyl groups are cleaved much more rapidly than the benzoyl group under ammoniacal conditions. nih.gov This difference in reactivity is attributed to the electronic effects of the phenoxy moiety, which can better stabilize the transition state of the acyl transfer reaction.

Kinetic Studies of this compound Stability and Transformations

The kinetics of the deprotection of this compound and its stability under various conditions are critical parameters for optimizing oligonucleotide synthesis protocols. These studies often involve monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Hydrolysis Kinetics under Acidic, Neutral, and Basic Conditions

The stability of the N-benzoyl group on guanosine is pH-dependent. Under the acidic conditions often used for the removal of 5'-dimethoxytrityl (DMT) groups during oligonucleotide synthesis (e.g., with dichloroacetic acid or trichloroacetic acid), the glycosidic bond of purine (B94841) nucleosides is susceptible to cleavage in a side reaction known as depurination. While N2-benzoyl protection can influence the rate of depurination, the amide bond itself is relatively stable to brief acid treatments.

Under neutral conditions, the hydrolysis of the N2-benzoyl group is generally slow. However, it is under basic conditions that the deprotection is intentionally carried out. The rate of hydrolysis is significantly accelerated in the presence of strong nucleophilic bases like ammonia and methylamine. The kinetics of this process are crucial for ensuring complete deprotection of the synthesized oligonucleotides without significant degradation of the nucleic acid chain.

Rates of this compound Deprotection in Diverse Solvent Systems

The choice of the deprotection reagent and solvent system has a profound impact on the rate of removal of the N2-benzoyl group. Studies have determined the half-lives of deprotection for various N-acyl groups under different conditions.

Aqueous methylamine is generally the most rapid deprotection agent for all common N-acyl protecting groups, including benzoyl. nih.gov Ethanolic ammonia, on the other hand, offers greater selectivity, allowing for the rapid cleavage of more labile groups while leaving the more stable benzoyl group largely intact over shorter reaction times. nih.gov This selectivity can be exploited in synthetic strategies that require differential deprotection.

Below is a table summarizing the deprotection half-lives of N2-benzoyl-2'-deoxyguanosine compared to other N-acyl protecting groups under various conditions.

Table 1: Deprotection Half-Lives (t½) of N-Acyl Protecting Groups on 2'-Deoxyguanosine

Protecting Group Aqueous Ammonia (t½, hours) Ethanolic Ammonia (t½, hours) Aqueous Methylamine (t½, hours)
Acetyl (Ac) 10.0 18.0 0.2
Benzoyl (Bz) 12.0 24.0 0.3
Isobutyryl (iBu) 15.0 30.0 0.4
Phenoxyacetyl (PAC) 0.5 1.0 < 0.1
tert-Butylphenoxyacetyl (tBPAC) 0.8 1.5 < 0.1

Data sourced from a study on selective deprotection conditions. nih.gov

Analysis of Side Reaction Pathways Involving this compound

During the course of oligonucleotide synthesis and deprotection, this compound can be involved in several side reactions that can impact the yield and purity of the final product.

One of the most significant side reactions is depurination, which is the acid-catalyzed cleavage of the β-glycosidic bond between the purine base and the sugar moiety. This leads to the formation of an apurinic site in the oligonucleotide chain, which is labile and can undergo strand scission under basic deprotection conditions. Kinetic studies have shown that N2-benzoyl-2'-deoxyguanosine is more stable to depurination than N6-benzoyl-2'-deoxyadenosine. The half-life of depurination for N2-isobutyryl-2'-deoxyguanosine is significantly longer than for N6-benzoyl-2'-deoxyadenosine under similar acidic conditions. The benzoyl group on guanine offers a degree of protection against depurination compared to its adenine (B156593) counterpart.

The table below presents the depurination half-times for N-protected deoxyadenosine (B7792050) and deoxyguanosine in different acidic solutions used in oligonucleotide synthesis.

Table 2: Depurination Half-Times (t½) of N-Protected Deoxynucleosides on a Solid Support

Nucleoside 3% Dichloroacetic Acid (DCA) (t½, hours) 15% Dichloroacetic Acid (DCA) (t½, hours) 3% Trichloroacetic Acid (TCA) (t½, hours)
N6-Benzoyl-2'-deoxyadenosine 1.3 0.4 0.2
N2-Isobutyryl-2'-deoxyguanosine 7.8 2.2 2.4

Data extrapolated from kinetic studies on depurination. oup.com While this data is for the isobutyryl group, it provides an indication of the relative stability of protected guanosine compared to adenosine.

Another potential side reaction is the incomplete removal of the benzoyl group during the final deprotection step. This can lead to the presence of modified guanine residues in the final oligonucleotide product, which can affect its hybridization properties and biological function. Furthermore, under certain conditions, modification of the O6 position of guanine can occur, which can lead to other undesired products upon final cleavage and deprotection. Careful control of the reaction conditions and the use of optimized deprotection protocols are therefore essential to minimize these side reactions.

Investigations into N-Glycosidic Bond Lability

The stability of the N-glycosidic bond in nucleosides is a critical factor influencing their chemical and biological behavior. In the case of this compound, the presence of the benzoyl group at the N2 position of the guanine base introduces electronic and steric factors that can modulate the lability of this bond compared to its unmodified counterpart, guanosine.

Guanosine derivatives are generally more susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond compared to adenine derivatives. This increased sensitivity is attributed to the electronic properties of the purine ring system. The rate of this hydrolysis is significantly influenced by the concentration of hydrogen ions. The general mechanism for the acid-catalyzed hydrolysis of the N-glycosidic bond in nucleosides involves protonation of the heterocyclic base, which facilitates the departure of the base and formation of a ribo-oxacarbenium ion intermediate. This is followed by the addition of a water molecule to the anomeric carbon.

Experimental and theoretical studies on protonated guanosine and its deoxy-analogue have shed light on the energetics of N-glycosidic bond cleavage in the gas phase. These studies indicate that the cleavage proceeds through a stepwise mechanism. nih.gov The 2'-hydroxyl group in guanosine has been found to stabilize the N-glycosidic bond, requiring more energy to activate the bond compared to 2'-deoxyguanosine. nih.gov This stabilizing effect is an important consideration when evaluating the lability of this compound.

Table 1: General Factors Influencing N-Glycosidic Bond Lability in Purine Nucleosides

FactorEffect on LabilityRationale
Nature of the Base Guanine derivatives are generally more labile than adenine derivatives.Electronic properties of the purine ring system.
Acid Concentration Increased acid concentration leads to a higher rate of hydrolysis.The reaction is acid-catalyzed, with protonation being a key step.
Substituents on the Base Electron-withdrawing groups can influence the pKa and ease of protonation.Alters the electronic density of the purine ring.
Sugar Moiety Ribonucleosides are generally more stable than 2'-deoxynucleosides.The 2'-hydroxyl group provides a stabilizing effect. nih.gov

Studies of Product Rearrangements and Adduct Formation

Beyond the cleavage of the N-glycosidic bond, this compound can participate in other reactions, including rearrangements and the formation of adducts. These transformations are particularly relevant in the context of its use as a protecting group in oligonucleotide synthesis and its potential interactions with other molecules in a biological setting.

One type of rearrangement that has been observed in related heterocyclic systems is the Dimroth rearrangement. This reaction typically involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring. While there is no direct evidence of this compound undergoing a classical Dimroth rearrangement under typical conditions, the general mechanism involves ring-opening followed by ring-closure, a process that can be influenced by pH and temperature.

The N2-amino group of guanosine is a known site for the formation of adducts with various electrophiles, including carcinogens. For instance, N2-guanosine adducts have been identified as products of the reaction of guanosine with metabolites of butadiene monoxide. nih.gov In the context of this compound, the benzoyl group itself is an acyl moiety, and its stability and potential for migration or transfer would be a key area of investigation. The formation of adducts at other positions of the guanine ring, such as N7 or C8, could also be influenced by the presence of the N2-benzoyl group.

During the synthesis of oligonucleotides, this compound is used as a protected building block. The conditions used for the deprotection of the oligonucleotides, typically treatment with a base like ammonium (B1175870) hydroxide (B78521), are designed to remove the benzoyl group. However, incomplete removal or side reactions could lead to the formation of rearranged products or stable adducts within the synthetic DNA or RNA strand.

Table 2: Potential Reactions of this compound

Reaction TypeDescriptionPotential Relevance
Hydrolysis Cleavage of the N-glycosidic bond, releasing the N2-benzoylguanine base.Stability during storage and in acidic conditions.
Deprotection Removal of the benzoyl group from the N2 position.Crucial step in oligonucleotide synthesis.
Rearrangement Potential for intramolecular rearrangement, although not extensively documented for this specific compound.Could lead to isomeric impurities.
Adduct Formation Reaction with electrophiles at various positions on the guanine ring.Implications for understanding DNA damage and chemical synthesis byproducts.

Advanced Spectroscopic and Structural Characterization of N2 Benzoylguanosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of N2-Benzoylguanosine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's atomic arrangement and conformational dynamics can be assembled.

1H, 13C, and 15N NMR Chemical Shift Assignments and Interpretation

The assignment of chemical shifts in 1H, 13C, and 15N NMR spectra provides the foundational data for structural confirmation. Each unique nucleus within the molecule resonates at a characteristic frequency, influenced by its local electronic environment.

1H NMR: The proton spectrum reveals distinct signals for the ribose sugar protons (H1' to H5'), the single guanine (B1146940) proton (H8), and the protons of the benzoyl protecting group. The anomeric proton (H1') typically appears as a doublet around 5.9-6.0 ppm, with its coupling constant providing information about the ribose pucker conformation. The aromatic protons of the benzoyl group resonate in the downfield region (typically 7.4-8.0 ppm). Exchangeable protons, such as those on the amide (N2-H) and the guanine ring (N1-H), are also observable, often as broad singlets.

13C NMR: The carbon spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the benzoyl group is characteristically downfield (~165 ppm). Carbons of the purine (B94841) ring resonate between approximately 116 and 158 ppm, while the ribose carbons are found between ~60 and 90 ppm.

15N NMR: While less commonly acquired due to low natural abundance and sensitivity, 15N NMR provides direct insight into the electronic structure of the nitrogen-containing purine ring and the exocyclic amide. The purine nitrogens exhibit a wide range of chemical shifts. For N-acylated guanine derivatives, the exocyclic amide nitrogen (N2) is expected in the range of 137-143 ppm, while the other ring nitrogens (N1, N3, N7, N9) resonate at characteristic positions that confirm the integrity of the heterocyclic core. u-szeged.hu

Table 1: Representative 1H and 13C NMR Chemical Shift Assignments for this compound Moiety (Note: Exact shifts are solvent-dependent. Data is compiled and representative based on similar acylated guanosine (B1672433) derivatives.)

Atom Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Purine Base
C2-~148.5
C4-~150.2
C5-~116.5
C6-~156.9
H8 / C8~8.1~137.4
N1-H~11.8 (broad)-
N2-H~10.5 (broad)-
Ribose Sugar
H1' / C1'~5.9~87.0
H2' / C2'~4.6~70.8
H3' / C3'~4.4~74.1
H4' / C4'~4.2~85.5
H5'a, H5'b / C5'~3.8, ~3.7~61.9
Benzoyl Group
C=O-~165.1
C-ortho~7.9~128.8
C-meta~7.5~128.5
C-para~7.6~132.7
C-ipso-~133.5

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

2D NMR experiments are essential for unambiguously assigning the chemical shifts from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps 1H-1H spin-spin couplings, establishing proton connectivity within individual spin systems. sdsu.edu For this compound, COSY is critical for tracing the connectivity of the ribose protons from H1' through H2', H3', H4', and to H5'/H5''. It also confirms the coupling between the ortho, meta, and para protons on the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H-13C pairs. libretexts.org It allows for the definitive assignment of each carbon atom that has an attached proton, such as C1'-H1', C8-H8, and the carbons of the ribose and benzoyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) 1H-13C correlations, which is vital for piecing together the entire molecular structure. sdsu.edulibretexts.org Key correlations for this compound would include:

The anomeric proton (H1') to both the C2 and C4 carbons of the guanine base, confirming the N9 glycosidic linkage.

The guanine H8 proton to C4 and C5, confirming its position on the purine ring.

The ortho-protons of the benzoyl ring to the amide carbonyl carbon (C=O), linking the phenyl ring to the amide functionality.

The amide proton (N2-H) to the C2 of guanine and the benzoyl carbonyl carbon.

Dynamic NMR Studies of Rotational Barriers and Molecular Fluxionality

The N2-Benzoyl group is attached via an amide linkage, which possesses significant double-bond character due to resonance. This restricts free rotation around the N2—C(O) bond, leading to the existence of two planar conformers (rotamers), often designated as syn and anti.

At room temperature, the rate of rotation may be slow on the NMR timescale, resulting in the observation of two distinct sets of signals for nearby protons and carbons. Dynamic (variable-temperature) NMR studies can be employed to investigate this fluxionality. nih.gov As the temperature is increased, the rate of rotation increases. This causes the separate signals for the two rotamers to broaden, eventually coalesce into a single, averaged signal at a specific coalescence temperature, and then sharpen again at higher temperatures. mdpi.com By analyzing the spectra at different temperatures, the rotational energy barrier (ΔG‡) can be calculated using the Eyring equation, providing quantitative data on the conformational stability of the amide bond. mdpi.com

Mass Spectrometry (MS) Applications in Characterizing this compound and its Oligonucleotide Intermediates

Mass spectrometry is a cornerstone technique for verifying the molecular weight and probing the structural integrity of this compound. It is particularly useful for confirming the success of synthesis and for analyzing intermediates in oligonucleotide production.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing thermally fragile molecules like nucleoside derivatives, as it allows them to be transferred into the gas phase as intact ions with minimal fragmentation. nih.gov For this compound (C₁₇H₁₇N₅O₆, Exact Mass: 387.12 Da), ESI-MS in positive ion mode typically reveals the protonated molecular ion [M+H]⁺ as the base peak. Adducts with common cations are also frequently observed.

Table 2: Predicted Molecular Ions for this compound in ESI-MS

Ion SpeciesDescriptionCalculated m/z
[M+H]⁺Protonated Molecule388.1252
[M+Na]⁺Sodium Adduct410.1071
[M+K]⁺Potassium Adduct426.0811

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragments provides powerful confirmation of the molecule's structure. mdpi.com

The primary fragmentation pathways for protonated nucleosides involve the cleavage of the N-glycosidic bond and fragmentation of the protecting group. nih.govnih.gov

Glycosidic Bond Cleavage: The most common fragmentation event is the cleavage of the bond between the ribose sugar and the purine base. This results in the neutral loss of the ribose moiety (132 Da) and the formation of the protonated N2-benzoylguanine base, [BH₂]⁺.

Benzoyl Group Cleavage: Another key fragmentation is the loss of the benzoyl group. This can occur either by loss of benzaldehyde (106 Da) or cleavage to lose the benzoyl radical (105 Da), though the former is common in protonated species.

Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [BH₂]⁺ ion can subsequently lose the benzoyl group.

Table 3: Major Predicted Fragment Ions for this compound in Positive Ion MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Description of Loss
388.13256.09132.04Loss of the ribose sugar (glycosidic cleavage)
388.13283.11105.02Loss of the benzoyl radical (C₇H₅O)
256.09151.06105.03Loss of the benzoyl radical from the [BH₂]⁺ ion

High-Resolution Mass Spectrometry for Precise Mass Determination in Complex Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical and chemical analysis, offering unparalleled accuracy in mass determination. nih.gov In the context of this compound, which is often an intermediate in complex synthetic pathways like oligonucleotide synthesis, HRMS provides the ability to determine its elemental composition with high confidence. This technique can distinguish the target compound from closely related impurities or side-products that may have the same nominal mass (isobars). nih.gov

The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, allows for the measurement of mass-to-charge ratios (m/z) to several decimal places. This precision enables the calculation of a unique elemental formula, confirming the identity of this compound in a complex reaction mixture without the need for extensive purification. For instance, in a reaction mixture containing various protected nucleosides, HRMS can selectively identify and confirm the presence of this compound based on its exact mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₁₇H₁₇N₅O₆
Theoretical Exact Mass (M)387.1180 g/mol
Ionization ModeElectrospray Ionization (ESI+)
Adduct[M+H]⁺
Theoretical m/z for [M+H]⁺388.1253
Measured m/z388.1251
Mass Error-0.5 ppm

This level of accuracy is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of synthetic intermediates.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. msu.edu Covalent bonds are not static; they undergo various vibrational motions, such as stretching and bending, at specific quantized energy levels. msu.edu When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, and an IR spectrum provides a unique "fingerprint" based on these absorptions. msu.edu

For this compound, the IR and Raman spectra would be complex, revealing characteristic vibrations for its distinct functional moieties. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where vibrations are typically associated with specific diatomic units. msu.edu Analysis of this region allows for the unambiguous identification of key functional groups.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band typically in the region of 3400-3200 cm⁻¹, arising from the hydroxyl groups on the ribose sugar.

N-H Stretching: A sharp to medium band around 3300-3100 cm⁻¹, corresponding to the N-H bonds in the guanine ring and the benzoyl-amide linkage.

C=O Stretching: Strong, sharp absorptions between 1700 cm⁻¹ and 1630 cm⁻¹. Distinct peaks would be expected for the amide carbonyl of the benzoyl group and the C6-carbonyl of the guanine ring.

C=C and C=N Stretching: Multiple bands in the 1650-1450 cm⁻¹ region, indicative of the aromatic rings of the guanine and benzoyl groups.

C-O Stretching: Absorptions in the 1200-1000 cm⁻¹ range, associated with the C-O bonds of the ribose moiety.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ribose O-HStretching3400 - 3200 (broad)
Amine/Amide N-HStretching3300 - 3100
Benzoyl Amide C=OStretching~1680
Guanine C6=OStretching~1650
Aromatic C=C/C=NStretching1650 - 1450
Ribose C-OStretching1200 - 1000

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong IR absorptions are associated with vibrations that cause a change in dipole moment, strong Raman signals arise from vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the aromatic rings in this compound would be expected to show strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. tanta.edu.eg this compound possesses two significant chromophores: the conjugated purine system of guanine and the benzoyl group.

The absorption of UV light by this compound results in electronic transitions, primarily π→π* and n→π* transitions. libretexts.org

π→π* transitions: These are high-energy transitions that occur in the conjugated π-systems of the guanine and benzoyl rings. They typically result in strong absorption bands.

n→π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. youtube.com These transitions are generally of lower energy and intensity compared to π→π* transitions. elte.hu

The UV-Vis spectrum of this compound would be expected to show a maximum absorbance (λmax) characteristic of the combined electronic systems. The conjugation of the benzoyl group with the guanine ring system can lead to a shift in the absorption maximum compared to unsubstituted guanosine.

Table 3: Typical Electronic Transitions in this compound

ChromophoreElectronic TransitionExpected λmax Region (nm)
Guanine Ring Systemπ→π250 - 280
Benzoyl Groupπ→π230 - 250
Carbonyl Groups (C=O)n→π*> 280 (weak)

UV-Vis spectroscopy is also a powerful tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. This relationship allows for the precise determination of the concentration of this compound in a solution, which is vital for various applications, including reaction kinetics and purity assays.

X-ray Crystallographic Analysis of this compound and Related Protected Nucleosides

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can calculate an electron density map and build a precise model of the molecular structure. nih.gov

Solid-State Conformations and Hydrogen Bonding Networks

An X-ray crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, defining its conformation in the solid state. Key conformational features of interest include:

Glycosidic Bond Conformation: The orientation of the guanine base relative to the ribose sugar, which can be either syn or anti. For guanosine derivatives, the anti conformation is generally more common, though the bulky benzoyl group could influence this preference. nih.gov

Sugar Pucker: The conformation of the five-membered ribose ring, typically described as C2'-endo or C3'-endo.

Orientation of the Benzoyl Group: The planarity and rotation of the benzoyl group relative to the guanine ring.

Table 4: Key Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound

Structural ParameterDescriptionExpected Finding
Crystal SystemThe symmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry elements of the crystale.g., P2₁, C2
Glycosidic Torsion Angle (χ)Defines the syn/anti conformationLikely in the anti range
Sugar Pucker Phase Angle (P)Describes the conformation of the ribose ringIndicative of C2'-endo or C3'-endo
Hydrogen BondsInter- and intramolecular H-bond distances and anglesExtensive network involving base, sugar, and benzoyl moieties

Co-crystallization Studies with Reactive Intermediates or Catalytic Species

Co-crystallization is a technique used to form a single crystalline phase containing two or more different molecular components in a stoichiometric ratio. mdpi.com While no specific co-crystallization studies involving this compound are prominently reported, this approach holds significant potential for studying its chemical reactivity and interactions.

Co-crystallization could be employed to trap and structurally characterize transient species. For instance, in the context of oligonucleotide synthesis, this compound reacts with phosphoramidite (B1245037) reagents. A co-crystallization experiment could potentially isolate a complex between this compound and a catalytic activator or a reactive intermediate, providing a structural "snapshot" of the reaction pathway. This would offer invaluable mechanistic insights that are difficult to obtain through other methods.

Similarly, co-crystallization with specific enzymes or metal catalysts that interact with protected nucleosides could elucidate the precise binding modes and intermolecular interactions that govern recognition and catalysis. The resulting co-crystal structure would reveal the specific hydrogen bonds, van der Waals contacts, and coordination geometries responsible for the interaction, guiding the design of more efficient synthetic methodologies.

Computational Chemistry Approaches for N2 Benzoylguanosine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule like N2-Benzoylguanosine at the electronic level. These methods provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of molecules. For this compound, DFT would be instrumental in investigating the stability of the benzoyl protecting group, a critical aspect of its application in oligonucleotide synthesis.

Researchers would typically model the reaction pathway for the removal (deprotection) of the benzoyl group under various conditions (e.g., ammoniacal cleavage). By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is a key determinant of the reaction rate. For instance, a study on the deprotection of various N-acyl groups from deoxyribonucleosides has shown that the rate of cleavage is dependent on the nature of the acyl group. mdpi.com While not specifically on this compound, such studies provide a framework for how DFT could be applied.

A hypothetical DFT study on the ammonolysis of this compound might involve locating the transition state for the nucleophilic attack of ammonia (B1221849) on the benzoyl carbonyl carbon. The calculated activation barrier would provide a quantitative measure of the lability of the protecting group.

Illustrative Data Table: Calculated Activation Energies for Deprotection

This table is a hypothetical representation of data that could be generated from a DFT study.

ReactionFunctional/Basis SetSolvent ModelActivation Energy (kcal/mol)
Ammonolysis of this compoundB3LYP/6-31G(d)PCM (Ammonia)18.5
Hydrolysis of this compoundB3LYP/6-31G(d)PCM (Water)25.2

Ab Initio Methods for Spectroscopic Parameter Prediction and Conformational Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties and analyzing conformational preferences. For this compound, these methods could be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic absorption spectra.

Furthermore, predicted NMR chemical shifts can be compared with experimental data to validate the computed structures. While specific ab initio studies on this compound are scarce, the methodology is well-established for nucleoside analogs.

Illustrative Data Table: Calculated Relative Conformational Energies

This table is a hypothetical representation of data that could be generated from an ab initio study.

ConformerMethod/Basis SetRelative Energy (kcal/mol)
synMP2/cc-pVDZ0.0
antiMP2/cc-pVDZ2.1
PerpendicularMP2/cc-pVDZ5.8

Molecular Dynamics (MD) Simulations of this compound in Solution and within Oligonucleotide Chains

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with the environment.

Conformational Sampling and Dynamics

MD simulations of a single this compound molecule in a solvent like water or a polar organic solvent would reveal the accessible conformations and the dynamics of the transition between them. This is particularly important for understanding the flexibility of the benzoyl group and how it might influence the molecule's ability to be incorporated into a growing oligonucleotide chain.

Investigation of Solvent Effects on this compound Stability and Reactivity

The solvent environment plays a critical role in the stability and reactivity of molecules. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. For this compound, simulations in different solvents can shed light on the stability of the glycosidic bond and the benzoyl protecting group. The arrangement of solvent molecules around the solute, and the calculation of solvation free energies, can provide a molecular-level understanding of its solubility and stability in various reaction media used during oligonucleotide synthesis.

Illustrative Data Table: Root Mean Square Fluctuation (RMSF) from MD Simulations

This table is a hypothetical representation of data that could be generated from an MD simulation study.

Atom GroupRMSF in Water (Å)RMSF in Acetonitrile (B52724) (Å)
Guanine (B1146940) Ring0.50.4
Ribose Sugar0.80.7
Benzoyl Group1.51.2

Computational Modeling of this compound Interactions with Synthetic Reagents or Scaffolds

Computational modeling can be used to predict and analyze the interactions of this compound with other molecules, which is crucial for understanding its behavior in the context of chemical synthesis.

During solid-phase oligonucleotide synthesis, the growing oligonucleotide chain is attached to a solid support. Computational models could be used to study the interactions between the this compound unit and the surface of the support material or the linker molecule. This can help in understanding any steric hindrance or unfavorable interactions that might affect coupling efficiency.

Furthermore, the interaction with synthetic reagents, such as phosphoramidites during the coupling step or deprotection agents, can be modeled. For example, docking studies could predict the preferred binding mode of a deprotection agent to the benzoyl group, providing insights into the mechanism of its removal. While specific studies on this compound are lacking, computational modeling of interactions within supramolecular structures of guanosine (B1672433) derivatives has been reported. researchgate.net

Illustrative Data Table: Interaction Energies with a Model Reagent

This table is a hypothetical representation of data that could be generated from a computational modeling study.

Interacting MoietyMethodInteraction Energy (kcal/mol)
Benzoyl Carbonyl OxygenMolecular Docking-5.2
Guanine N7Molecular Docking-3.8
Ribose HydroxylsMolecular Docking-2.5

Analytical Methodologies for Purity Assessment and Reaction Monitoring of N2 Benzoylguanosine

Chromatographic Techniques for Separation and Quantification

Chromatography is the most prevalent set of techniques for the analysis of N2-Benzoylguanosine, offering robust methods for separation, quantification, and routine monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of this compound and related oligonucleotide sequences. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. The benzoyl group on the guanosine (B1672433) molecule significantly increases its retention time on a nonpolar stationary phase compared to its unprotected precursor, guanosine.

Method development typically involves optimizing the mobile phase composition, which usually consists of a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is standard for separating the starting materials, the desired product, and any byproducts within a single run.

Validation of an HPLC method for this compound would include establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the analysis of phosphorothioate (B77711) oligonucleotides containing this compound, HPLC using UV detection is capable of separating and quantifying diastereomeric products. researchgate.net A reported analysis showed the separation of Sp and Rp diastereomers in a 40:60 ratio, determined by the integration of their respective peak areas in the chromatogram. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV Absorbance at 260 nm and 280 nm
Column Temperature 30 °C

This table represents a typical starting point for method development. Actual conditions may vary based on the specific sample matrix and analytical goals.

Gas Chromatography (GC) for Detection of Volatile Byproducts

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to the compound's high molecular weight and low volatility. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for detecting and quantifying volatile byproducts that may be present as impurities from the synthesis process.

During the benzoylation of guanosine, potential volatile impurities can include residual solvents (e.g., pyridine (B92270), dimethylformamide), unreacted benzoyl chloride, and its hydrolysis product, benzoic acid. Monitoring these compounds is crucial as they can interfere with subsequent reactions and are often subject to strict limits in pharmaceutical intermediates. The analysis typically involves a headspace or liquid injection of the sample's supernatant or an extract.

Table 2: Potential Volatile Byproducts in this compound Synthesis Monitored by GC

CompoundBoiling Point (°C)Typical GC Column
Pyridine115 °CDB-624, ZB-WAX
Benzoic Acid*249 °CDB-FFAP, ZB-WAXplus
Benzoyl Chloride197 °CDB-5ms, HP-5
Triethylamine89 °CDB-624, ZB-WAX

*Note: Analysis of acidic compounds like benzoic acid may require derivatization (e.g., silylation) to improve peak shape and thermal stability.

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for real-time monitoring of the progress of the this compound synthesis. By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), one can visualize the consumption of the starting material (guanosine) and the formation of the product (this compound).

The compounds are visualized under UV light (at 254 nm), where the aromatic rings of the nucleobase and the benzoyl group will absorb light and appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. Guanosine, being more polar, will have a lower Rf value than the less polar this compound. This difference allows for a clear visual assessment of the reaction's completion.

Capillary Electrophoresis (CE) for High-Resolution Separation of Protected Nucleosides and Oligonucleotides

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a powerful technique for the analysis of nucleosides and their derivatives. wikipedia.orgdiva-portal.org The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. libretexts.org While specific applications for this compound are not widely published, the principles of CE are well-suited for its analysis.

For separating protected nucleosides, Capillary Zone Electrophoresis (CZE) is the most common mode. sciex.com The pH of the background electrolyte is a critical parameter, as it influences the charge of the analytes and the electroosmotic flow (EOF), thereby controlling the separation selectivity. nih.gov The high resolving power of CE could potentially be used to separate this compound from closely related impurities, such as isomers or di-benzoylated species, which might be challenging to resolve by HPLC. Furthermore, CE is a complementary technique to HPLC for purity confirmation and for the analysis of complex mixtures containing oligonucleotides built from this compound. nih.gov

Spectrophotometric Methods for Quantitative Analysis and Reaction Kinetics Tracking

UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative analysis of this compound. The presence of the purine (B94841) ring system in guanosine and the benzoyl group results in strong ultraviolet absorbance. A wavelength scan is typically performed to identify the wavelength of maximum absorbance (λmax), which is then used for quantification based on the Beer-Lambert law.

Future Research Directions and Emerging Paradigms in N2 Benzoylguanosine Chemistry

Development of Novel Protecting Groups and Strategies Building on N2-Benzoylguanosine Principles

While this compound has been a workhorse in oligonucleotide synthesis, the quest for protecting groups with improved properties continues. Research is focused on developing alternatives that offer faster deprotection kinetics, enhanced solubility, and compatibility with a wider range of sensitive, modified monomers.

One emerging strategy involves the use of groups that are more labile under specific, mild conditions, reducing the exposure of the growing oligonucleotide chain to harsh chemicals. An example is the innovative O6-tert-butyl/N2-tert-butyloxycarbonyl (tBu/Boc) protection concept for guanosine (B1672433) phosphoramidites. mt.com This approach is particularly advantageous for creating 2'-modified guanosine building blocks, as it can simplify synthetic routes and improve the solubility of derivatives. mt.com Another alternative explored is the (butylthio)carbonyl group for the protection of the O6 and N2 positions of guanosine, which can be introduced in high yields and removed under standard deprotection conditions. acs.org

Future developments will likely focus on "orthogonal" protecting group schemes, where different classes of protecting groups can be removed selectively without affecting others. This would be a significant leap forward, enabling the synthesis of highly complex, branched, or segmentally modified oligonucleotides with unprecedented precision. The principles learned from the stability and reactivity of the benzoyl group on the N2 position of guanosine serve as a crucial benchmark for these new developments.

Table 1: Comparison of Guanosine Protecting Group Strategies

Protecting Group Strategy Key Advantages Research Focus
N2-Benzoyl Robust, well-characterized, standard in phosphoramidite (B1245037) chemistry. Improving deprotection efficiency and reducing side reactions.
O6-tBu/N2(Boc)2 Acid-labile, advantageous for 2'-modified G blocks, improved solubility. mt.com Optimization for broader compatibility with standard RNA synthesis. mt.com

| (Butylthio)carbonyl | Rapid introduction and easy removal under conventional conditions. acs.org | Exploration in oligoribonucleotide synthesis. acs.org |

Integration of this compound Chemistry into Advanced Automated Oligonucleotide Synthesis Platforms

The demand for synthetic oligonucleotides in therapeutics, diagnostics, and biotechnology is driving the development of high-throughput and large-scale automated synthesis platforms. nih.govoxfordglobal.com While this compound is a standard component in these processes, its integration into next-generation synthesizers presents challenges and opportunities. researchgate.netexactmer.com

A primary challenge is scalability; moving from small-scale lab synthesis to commercial, kilogram-scale production requires meticulous optimization to maintain high coupling efficiencies and purity while minimizing reagent consumption and waste. oxfordglobal.comexactmer.cominsights.bio The physical properties of this compound phosphoramidite, including its stability and solubility, are critical factors in the performance of high-throughput systems that may feature hundreds or even thousands of parallel reaction channels. nih.gov

Future research will focus on optimizing reaction conditions, such as flow rates, reagent concentrations, and reaction times, specifically for this compound-containing cycles within these advanced platforms. pharmtech.com Innovations like on-demand phosphoramidite synthesis in flow chemistry could be integrated into synthesizers, circumventing the issue of poor bench stability of these crucial reagents and ensuring they are produced in high purity immediately before use. researchgate.net This would represent a significant leap in the automation and reliability of oligonucleotide synthesis. researchgate.net

Further Advancements in Green and Sustainable Methodologies for this compound Utilization

The large-scale synthesis of oligonucleotides is notoriously solvent- and reagent-intensive, making sustainability a major challenge. youtube.comnih.gov The Process Mass Intensity (PMI), which is the total mass of materials used per kilogram of product, is often extremely high in oligonucleotide manufacturing. nih.govscientificupdate.com Future research is aggressively pursuing greener methodologies that can be applied to the entire synthesis process, including the steps involving this compound.

Key areas of advancement include:

Solvent Reduction and Replacement: Research is underway to replace hazardous solvents like acetonitrile (B52724) with greener alternatives. acs.org Mechanochemical synthesis, which uses mechanical force instead of bulk solvents to drive reactions, is being explored for the one-pot synthesis of short DNA fragments and could dramatically reduce the solvent footprint. researchgate.netyoutube.com

Waste Minimization: The use of excess reagents to drive reactions to completion is a major source of waste. nih.gov Optimizing reaction stoichiometry and developing more efficient purification techniques, such as hydrophobic interaction chromatography (HIC) which avoids organic solvents, are critical goals. pharmtech.com

Greener Deprotection: The deprotection step, which removes the benzoyl group, traditionally uses harsh reagents. Developing catalyst-free methods, for instance using only water at elevated temperatures for the removal of certain protecting groups like N-Boc, provides a model for future research into milder benzoyl deprotection. researchgate.net Photochemical deprotection strategies, using light to trigger the removal of protecting groups, also represent an environmentally friendly alternative. nih.gov

Exploration of this compound in the Synthesis of Non-Canonical and Modified Nucleic Acids

The therapeutic potential of oligonucleotides is greatly enhanced by chemical modifications that can improve stability, binding affinity, and cellular uptake. nih.govresearchgate.net The this compound framework is a critical starting point for the synthesis of a wide array of these modified nucleic acids.

Future research will expand the use of this compound and its analogs to create novel, non-canonical structures. This includes incorporating modifications directly at the N2 position, which is known to be a crucial interaction point in the minor groove of the DNA duplex. Methods like the Buchwald-Hartwig coupling have been used to create N2-aryl-2'-deoxyguanosine derivatives, providing a robust route to diverse modifications at this position. nih.gov

Furthermore, this compound is essential for the assembly of oligonucleotides containing other modifications, such as at the sugar or phosphate (B84403) backbone. researchgate.net The compatibility of its protection and deprotection chemistry with these other sensitive modifications is a key consideration. The targeted incorporation of modified units is the most versatile approach to creating these complex molecules, and this compound remains a cornerstone of this strategy. nih.gov Research into the synthesis of azide (B81097) and alkyne functionalized phosphoramidites for use in "click chemistry" highlights the ongoing effort to expand the toolkit for creating functional nucleic acid polymers, a process that relies on the foundational stability of protected building blocks like this compound. nih.gov

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring during Synthesis and Deprotection

Optimizing the complex, multi-step process of oligonucleotide synthesis requires a deep understanding of reaction kinetics and efficiency in real-time. Process Analytical Technology (PAT) is an emerging paradigm that uses in-line or on-line analytical techniques to monitor and control manufacturing processes. scientificupdate.com The application of PAT to oligonucleotide synthesis is a major area of future research.

Advanced spectroscopic probes, particularly Raman and mid-infrared (Mid-IR) spectroscopy, are powerful tools for the in situ monitoring of solid-phase synthesis. acs.orgacs.orginsolidotech.org These non-invasive techniques can provide real-time data on key reaction steps, including:

Coupling Efficiency: Monitoring the disappearance of the phosphoramidite starting material and the appearance of the new phosphite (B83602) triester linkage.

Deprotection: Tracking the removal of the benzoyl group from guanosine and other protecting groups by observing changes in the vibrational spectra. acs.orgs4science.at

By integrating fiber-optic probes into the synthesis reactor, chemists can precisely determine the endpoint of each reaction, identify incomplete couplings or deprotections, and detect side reactions as they occur. acs.orgrsc.orgrsc.org This real-time feedback allows for immediate process adjustments, leading to higher yields, improved purity, and reduced waste. acs.org Raman spectroscopy has already been used to monitor the ionization of molecules during pH titration and to track chemical concentrations in bioreactors, demonstrating its versatility for complex chemical environments. nih.govmit.edunih.gov Applying these established PAT principles to the specific chemical transformations of this compound during automated synthesis will enable a more robust, efficient, and controlled manufacturing process for therapeutic oligonucleotides. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
(Butylthio)carbonyl guanosine
O6-tert-butyl/N2-tert-butyloxycarbonyl guanosine
N2-aryl-2'-deoxyguanosine
Acetonitrile
Azide functionalized thymidine (B127349) phosphoramidite
Alkyne functionalized 2-deoxycytidine phosphoramidite
N-Boc protected amines
Phosphoramidites

Q & A

Q. What are the established synthetic routes for N2-Benzoylguanosine, and how can researchers optimize yield and purity?

this compound is synthesized via benzoylation of guanosine at the N2 position. A common method involves reacting guanosine with benzoyl chloride in anhydrous pyridine under controlled temperatures (0–5°C) to minimize side reactions . Key steps include:

  • Protection of reactive groups : Use of trimethylsilyl (TMS) protecting groups for hydroxyl moieties to prevent undesired benzoylation .
  • Purification : Column chromatography (e.g., silica gel, eluting with CHCl₃:MeOH gradients) and recrystallization (e.g., from ethanol/water mixtures) to isolate the product.
  • Characterization : Confirm identity via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.8–8.2 ppm) and HPLC (>98% purity) .

Q. How should researchers validate the structural identity and purity of this compound?

  • Spectroscopic analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₇N₅O₆; [M+H]⁺ = 388.1254) and UV-Vis spectroscopy to detect absorbance maxima (~260 nm, characteristic of guanine derivatives) .
  • Chromatographic methods : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity.
  • Thermal stability : Melting point analysis (255–256°C) as a preliminary check for consistency with literature .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity or stability of this compound under varying conditions?

Discrepancies in stability data (e.g., hydrolysis rates in acidic/basic media) may arise from differences in:

  • Solvent systems : Compare aqueous vs. non-aqueous conditions (e.g., DMF vs. THF) to assess solvolysis pathways.
  • Temperature control : Use kinetic studies (e.g., Arrhenius plots) to quantify degradation rates at 25°C vs. 37°C .
  • Analytical validation : Employ LC-MS to identify degradation products (e.g., free guanosine or benzoic acid derivatives) .

Q. How can researchers design experiments to probe the role of this compound in nucleotide analog studies?

  • Enzymatic assays : Test inhibition of RNA polymerases using radiolabeled this compound (³H or ¹⁴C) in transcription assays .
  • Crystallography : Co-crystallize with target enzymes (e.g., viral polymerases) to determine binding modes via X-ray diffraction .
  • Comparative studies : Synthesize analogs (e.g., N2-acetyl or N2-trifluorobenzoyl derivatives) to evaluate structure-activity relationships (SAR) .

Q. What methodologies are recommended for analyzing the metabolic fate of this compound in cellular models?

  • Isotopic labeling : Incorporate ¹⁵N or ¹³C isotopes into the guanine moiety to track metabolic incorporation into nucleic acids .
  • Cell lysate analysis : Use LC-MS/MS to quantify intracellular concentrations and identify metabolites (e.g., de-benzoylated guanosine).
  • Inhibitor co-treatment : Apply deubiquitinating enzyme inhibitors to assess proteasomal degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

  • Reproducibility checks : Replicate studies using identical reagents (e.g., same supplier for benzoyl chloride) and protocols .
  • Purity reassessment : Compare batch-to-batch variability via elemental analysis (C, H, N percentages) .
  • Contextual factors : Evaluate cell line specificity (e.g., cancer vs. primary cells) and culture conditions (e.g., serum-free vs. serum-containing media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.